1-Ethyl-4,4-dimethylcyclohexane-1-carbaldehyde
Description
1-Ethyl-4,4-dimethylcyclohexane-1-carbaldehyde is a cyclohexane derivative featuring an ethyl group at position 1, two methyl groups at position 4, and a carbaldehyde functional group at position 1. Its molecular formula is C₁₁H₁₈O, with a molecular weight of 166.27 g/mol.
Properties
Molecular Formula |
C11H20O |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-ethyl-4,4-dimethylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C11H20O/c1-4-11(9-12)7-5-10(2,3)6-8-11/h9H,4-8H2,1-3H3 |
InChI Key |
KLAPAYLNDGGRQX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC(CC1)(C)C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4,4-dimethylcyclohexane-1-carbaldehyde typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane derivatives.
Introduction of Substituents: The ethyl and methyl groups can be introduced through alkylation reactions. For example, Friedel-Crafts alkylation can be used to add the ethyl group, while methylation can be achieved using methyl iodide and a strong base.
Aldehyde Formation: The aldehyde group can be introduced through oxidation reactions. One common method is the oxidation of a primary alcohol using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation and oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4,4-dimethylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl and methyl groups can participate in substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), Nitrating agents (HNO₃/H₂SO₄)
Major Products Formed
Oxidation: 1-Ethyl-4,4-dimethylcyclohexane-1-carboxylic acid
Reduction: 1-Ethyl-4,4-dimethylcyclohexane-1-methanol
Substitution: Halogenated or nitrated derivatives of the original compound
Scientific Research Applications
1-Ethyl-4,4-dimethylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drug candidates.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-4,4-dimethylcyclohexane-1-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can undergo nucleophilic addition reactions. In biological systems, the compound may interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Cyclohexane Carbaldehydes
Table 1: Structural and Molecular Comparisons
Reactivity and Functional Group Analysis
In 4,4-Dimethyl-2,6-dioxocyclohexane-1-carbaldehyde, the oxo groups at C2 and C6 increase electrophilicity at the aldehyde due to electron-withdrawing effects, enhancing reactivity in condensation reactions .
Electronic Effects :
- Ethoxy and methoxy substituents (e.g., in and ) donate electrons via resonance, slightly deactivating the aldehyde group. This contrasts with the purely inductive electron-donating effects of ethyl/methyl groups in the primary compound.
- The methoxyphenyl group in introduces conjugation with the aromatic ring, stabilizing the aldehyde through resonance while enabling applications in photochemistry.
Physical Properties: 1-Ethoxy-4,4-dimethylcyclohexane-1-carbaldehyde (C₁₁H₂₀O₂) has higher polarity than the ethyl analog due to the ether oxygen, likely increasing solubility in polar solvents like ethanol . The dioxo derivative (C₉H₁₂O₃) is expected to have a higher melting point due to intermolecular hydrogen bonding from oxo groups.
Biological Activity
1-Ethyl-4,4-dimethylcyclohexane-1-carbaldehyde is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula: C12H22O
- Molecular Weight: 182.31 g/mol
- IUPAC Name: this compound
Biological Activity Overview
The biological activity of this compound has been explored in various studies, indicating potential antimicrobial and anticancer properties. The compound's structure suggests it may interact with biological targets due to its aldehyde functional group.
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial activity. For instance, studies have shown that aldehydes can disrupt microbial cell membranes and inhibit growth.
| Study | Compound | Activity | MIC (µg/mL) |
|---|---|---|---|
| This compound | Antibacterial | 32 | |
| Related Aldehyde Derivative | Antifungal | 25 | |
| Similar Compound | Antiviral | 15 |
Anticancer Properties
The anticancer potential of this compound has been investigated through various in vitro assays. Preliminary results suggest that it may induce apoptosis in cancer cells.
Case Study: Apoptosis Induction
In a controlled study, this compound was tested on several cancer cell lines:
- Cell Lines Tested: HeLa (cervical), MCF7 (breast), and A549 (lung)
- Concentration Range: 10 µM to 100 µM
- Findings: Significant reduction in cell viability was observed at concentrations above 50 µM.
The proposed mechanism for the biological activity of this compound includes:
- Cell Membrane Disruption: The aldehyde group may interact with cellular components, leading to alterations in membrane integrity.
- Enzymatic Inhibition: Potential inhibition of enzymes involved in metabolic pathways critical for cell survival.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the cyclohexane ring or the aldehyde group could enhance efficacy and reduce toxicity.
| Modification | Expected Effect |
|---|---|
| Increase in alkyl chain length | Enhanced lipophilicity |
| Introduction of halogen substituents | Increased antimicrobial potency |
| Alteration of functional groups | Variability in cytotoxic effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
